1-(2-Chloro-5-nitrobenzenesulfonyl)piperidine-4-carboxylic acid
Overview
Description
1-(2-Chloro-5-nitrobenzenesulfonyl)piperidine-4-carboxylic acid is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring substituted with a carboxylic acid group and a benzenesulfonyl group that is further substituted with a chlorine and a nitro group. The molecular formula of this compound is C12H13ClN2O6S, and it has a molecular weight of 348.76 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chloro-5-nitrobenzenesulfonyl)piperidine-4-carboxylic acid typically involves multiple steps. One common method includes the sulfonylation of piperidine-4-carboxylic acid with 2-chloro-5-nitrobenzenesulfonyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Chloro-5-nitrobenzenesulfonyl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The piperidine ring can undergo oxidation to form piperidones under strong oxidizing conditions.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Reduction: Hydrogen gas with a palladium catalyst or metal hydrides like sodium borohydride.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products:
- Substitution reactions yield derivatives with different functional groups replacing the chlorine atom.
- Reduction reactions yield amino derivatives.
- Oxidation reactions yield piperidone derivatives .
Scientific Research Applications
1-(2-Chloro-5-nitrobenzenesulfonyl)piperidine-4-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-Chloro-5-nitrobenzenesulfonyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The sulfonyl group can also form covalent bonds with nucleophilic residues in proteins, further contributing to its biological activity .
Comparison with Similar Compounds
- 1-(2-Chloro-4-nitrobenzenesulfonyl)piperidine-4-carboxylic acid
- 1-(2-Chloro-5-nitrobenzenesulfonyl)pyrrolidine-4-carboxylic acid
- 1-(2-Chloro-5-nitrobenzenesulfonyl)morpholine-4-carboxylic acid
Comparison: 1-(2-Chloro-5-nitrobenzenesulfonyl)piperidine-4-carboxylic acid is unique due to its specific substitution pattern on the benzenesulfonyl group and the presence of a piperidine ring. This structure imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of the nitro group enhances its potential for bioreduction and cytotoxicity, while the piperidine ring provides a versatile scaffold for further functionalization .
Biological Activity
1-(2-Chloro-5-nitrobenzenesulfonyl)piperidine-4-carboxylic acid, with the CAS number 326608-91-7, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is CHClNOS, with a molecular weight of 348.76 g/mol. The compound features a piperidine ring substituted with a chloro and nitro group on the benzene sulfonyl moiety, which is critical for its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, particularly in the realm of antiviral and anticancer properties. Its mechanism of action often involves inhibition of specific enzymes or pathways crucial for pathogen survival or cancer cell proliferation.
Antiviral Activity
A study highlighted that derivatives of piperidine compounds, including those similar to this compound, showed inhibitory effects on the main protease (M) of coronaviruses, including SARS-CoV-2. Although the inhibition was modest, it suggests potential as a lead compound for further optimization in antiviral drug development .
Anticancer Activity
The piperidine scaffold is well-documented for its role in various anticancer agents. Compounds containing similar structures have been shown to selectively inhibit kinases involved in cancer progression. For instance, studies on related piperidine derivatives demonstrated their ability to inhibit mutant forms of receptor tyrosine kinases, which are often implicated in cancer .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is essential for optimizing its biological activity.
Substituent | Effect on Activity |
---|---|
Nitro group | Enhances enzyme binding affinity |
Chloro group | Modulates lipophilicity and selectivity |
Carboxylic acid | Increases solubility and bioavailability |
Research indicates that modifications at specific positions on the piperidine ring can significantly alter the compound's potency and selectivity against target enzymes .
Case Studies
Several studies have investigated the biological activity of compounds related to this compound:
- Antiviral Screening : In vitro assays demonstrated that certain piperidine derivatives inhibited viral replication in HCoV-229E-infected cells, with EC values indicating moderate antiviral efficacy .
- Kinase Inhibition : Research into kinase inhibitors revealed that compounds with a similar scaffold effectively inhibited CDK6 and PDGFRA, which are critical in tumor growth signaling pathways .
- Mechanistic Studies : In silico studies suggested that these compounds could bind effectively to the catalytic sites of target enzymes, providing insights into their potential as therapeutic agents against viral infections and cancers .
Properties
IUPAC Name |
1-(2-chloro-5-nitrophenyl)sulfonylpiperidine-4-carboxylic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O6S/c13-10-2-1-9(15(18)19)7-11(10)22(20,21)14-5-3-8(4-6-14)12(16)17/h1-2,7-8H,3-6H2,(H,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITHNGHSSVLLIAR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)S(=O)(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.76 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
326608-91-7 | |
Record name | 1-(2-chloro-5-nitrobenzenesulfonyl)piperidine-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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